(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide
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Description
(E)-4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17N5O3S2 and its molecular weight is 451.52. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Sulfonamide derivatives have been extensively studied for their potential in treating various diseases, particularly due to their inhibitory effects on enzymes critical in disease progression. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown high-affinity inhibition of kynurenine 3-hydroxylase, indicating potential for neurological disease treatment (Röver et al., 1997). Similarly, compounds incorporating sulfonamide groups have demonstrated significant anti-inflammatory and antimicrobial properties, suggesting their use in developing new therapeutic agents (Bekhit et al., 2008).
Material Science and Photodynamic Therapy
Sulfonamide derivatives have also found applications in material science, particularly in developing photosensitizers for photodynamic therapy (PDT). A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups highlighted its high singlet oxygen quantum yield, making it a promising candidate for cancer treatment in PDT (Pişkin et al., 2020).
Environmental Studies
Benzenesulfonamides, along with benzothiazoles and benzotriazoles, have been identified as emerging organic pollutants due to their widespread use and persistence in the environment. Analytical methods have been developed for their detection in various matrices, emphasizing the need to monitor and understand the environmental impact of these compounds (Herrero et al., 2014). Another study focused on the occurrence of these compounds in outdoor air particulate matter, assessing human exposure and potential health risks (Maceira et al., 2018).
Properties
IUPAC Name |
4-[[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-13-14(2)25-29-20(13)26-31(27,28)17-9-7-16(8-10-17)23-12-15(11-22)21-24-18-5-3-4-6-19(18)30-21/h3-10,12,23,26H,1-2H3/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCYLVOUGHDMMS-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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